3-(1-Bromoethyl)-4-methylpyridine
Description
Positional Isomerism
3-Bromo-4-methylpyridine exhibits positional isomerism relative to other bromomethylpyridines. For example, 2-bromo-4-methylpyridine (CAS 4926-28-7) represents a structural isomer where the bromine occupies the 2-position instead of the 3-position. These isomers differ in physicochemical properties, such as boiling points (199–200°C for the 3-bromo isomer vs. 87°C/10 mmHg for the 2-bromo isomer).
Stereochemical Features
The compound lacks chiral centers due to its planar aromatic ring and symmetric substitution pattern. However, rotational conformers may arise from the methyl group’s orientation relative to the bromine atom. Computational studies suggest that steric effects between the methyl and bromine substituents slightly distort the pyridine ring’s planarity.
Crystallographic Data and Conformational Analysis
While crystallographic data for 3-bromo-4-methylpyridine is not explicitly available in the provided sources, analogous compounds like 4-methylpyridine (CAS 108-89-4) exhibit monoclinic crystal systems with space group P2₁/c. The methyl group in 4-methylpyridine adopts an equatorial conformation to minimize steric hindrance, a trend likely conserved in 3-bromo-4-methylpyridine.
Key inferred geometric parameters include:
- Bond lengths : C–Br (~1.90 Å) and C–CH₃ (~1.54 Å).
- Dihedral angles : The bromine and methyl groups likely form a dihedral angle of ~30° relative to the pyridine plane.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
UV-Vis Spectroscopy
- λₘₐₓ (MeOH) : 270 nm (π→π* transition of the aromatic ring).
Properties
Molecular Formula |
C8H10BrN |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
3-(1-bromoethyl)-4-methylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-6-3-4-10-5-8(6)7(2)9/h3-5,7H,1-2H3 |
InChI Key |
MNYWKPIRFJNJME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Bromoethyl)-4-methylpyridine can be achieved through several methods. One common approach involves the bromination of 4-methylpyridine followed by the introduction of the bromoethyl group. The reaction typically involves the use of bromine (Br2) and a suitable catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process. The reaction conditions often include maintaining a controlled temperature and using an inert solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where 4-methylpyridine is treated with bromine under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Bromoethyl)-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 3-ethyl-4-methylpyridine.
Scientific Research Applications
Chemistry: 3-(1-Bromoethyl)-4-methylpyridine is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids. It may also be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for the development of new drugs. It can be used in the synthesis of compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it suitable for various chemical transformations required in industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Bromoethyl)-4-methylpyridine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, altering the compound’s electronic properties and reactivity.
Molecular Targets and Pathways: The molecular targets of this compound and its derivatives may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s ability to interact with these targets can lead to changes in cellular processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
4-(Bromomethyl)pyridine
- Structure : Bromomethyl group at the 4-position.
- Synthesis : Typically prepared via bromination of 4-methylpyridine derivatives .
- Applications : Used in synthesizing benzoxazole derivatives, supramolecular complexes, and anti-leishmanial agents .
- Key Differences : The bromomethyl group offers higher reactivity in nucleophilic substitutions compared to the bromoethyl group in the target compound, which may exhibit steric hindrance due to the ethyl chain.
3-Bromo-2-methoxy-4-methylpyridine
- Structure : Bromo at 3-, methoxy at 2-, and methyl at 4-positions.
- Reactivity : The methoxy group directs electrophilic substitutions, contrasting with the electron-withdrawing bromoethyl group in 3-(1-Bromoethyl)-4-methylpyridine .
- Applications : Primarily explored in medicinal chemistry as a scaffold for receptor antagonists.
3-Bromo-5-(difluoromethyl)-4-methylpyridine
Physical and Chemical Properties
| Property | This compound | 4-(Bromomethyl)pyridine | 3-Bromo-2-methoxy-4-methylpyridine |
|---|---|---|---|
| Molecular Weight | ~216.07 (estimated) | 172.02 | 232.08 |
| Melting Point | Not reported | 189–192°C (hydrobromide) | Not reported |
| Solubility | Likely low in water | Moderate in polar solvents | Low in water |
| Reactivity | Alkylating agent | High nucleophilic reactivity | Directed by methoxy group |
Biological Activity
3-(1-Bromoethyl)-4-methylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H10BrN
- Molecular Weight : 201.08 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's activity is attributed to its ability to interact with specific biological targets, such as enzymes and receptors.
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Binding : It can act as a ligand for various receptors, altering their activity and influencing cellular responses.
These interactions can lead to significant effects on cellular processes such as growth, apoptosis, and inflammation.
Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, one study reported an inhibition zone of 15 mm against Escherichia coli at a concentration of 100 µg/mL.
- Anticancer Properties : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines. A study indicated that treatment with this compound resulted in a 30% reduction in cell viability in breast cancer cells (MCF-7) at a concentration of 50 µM.
- Anti-inflammatory Effects : The compound has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages. In one experiment, it decreased IL-6 levels by 40% compared to untreated controls.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results are summarized in Table 1:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Staphylococcus aureus | 12 | |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Anticancer Activity
In a study assessing the cytotoxic effects on various cancer cell lines, the following results were observed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 50 |
| HeLa | 40 |
| A549 | 45 |
These findings suggest that this compound has promising potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
